molecular formula C29H29N3O5 B3510407 N,N'-bis(4-acetylphenyl)-5-[(2,2-dimethylpropanoyl)amino]isophthalamide

N,N'-bis(4-acetylphenyl)-5-[(2,2-dimethylpropanoyl)amino]isophthalamide

Cat. No.: B3510407
M. Wt: 499.6 g/mol
InChI Key: TVZOZBMICSLGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’-bis(4-acetylphenyl)-5-[(2,2-dimethylpropanoyl)amino]isophthalamide” is a complex organic compound. It contains acetylphenyl, dimethylpropanoyl, and isophthalamide groups. The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings (from the phenyl and isophthalamide groups) and chains (from the dimethylpropanoyl group). The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the acetyl groups might be susceptible to hydrolysis, and the isophthalamide group might participate in reactions with amines or alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might make it relatively nonpolar and insoluble in water .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The study of new and complex organic compounds like “N,N’-bis(4-acetylphenyl)-5-[(2,2-dimethylpropanoyl)amino]isophthalamide” is a vibrant area of research in chemistry. Future work could involve exploring its synthesis, properties, and potential applications .

Properties

IUPAC Name

1-N,3-N-bis(4-acetylphenyl)-5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-17(33)19-6-10-23(11-7-19)30-26(35)21-14-22(16-25(15-21)32-28(37)29(3,4)5)27(36)31-24-12-8-20(9-13-24)18(2)34/h6-16H,1-5H3,(H,30,35)(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZOZBMICSLGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)NC(=O)C(C)(C)C)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-bis(4-acetylphenyl)-5-[(2,2-dimethylpropanoyl)amino]isophthalamide
Reactant of Route 2
Reactant of Route 2
N,N'-bis(4-acetylphenyl)-5-[(2,2-dimethylpropanoyl)amino]isophthalamide
Reactant of Route 3
Reactant of Route 3
N,N'-bis(4-acetylphenyl)-5-[(2,2-dimethylpropanoyl)amino]isophthalamide
Reactant of Route 4
Reactant of Route 4
N,N'-bis(4-acetylphenyl)-5-[(2,2-dimethylpropanoyl)amino]isophthalamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N'-bis(4-acetylphenyl)-5-[(2,2-dimethylpropanoyl)amino]isophthalamide
Reactant of Route 6
Reactant of Route 6
N,N'-bis(4-acetylphenyl)-5-[(2,2-dimethylpropanoyl)amino]isophthalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.